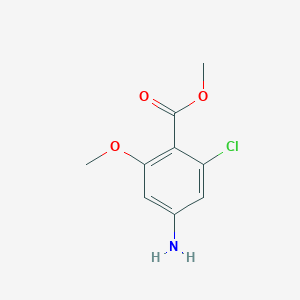
5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-2-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by its unique structure, which includes an ethoxyvinyl group and a carboxylate ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl 2-methylpyrimidine-5-carboxylate with ethoxyacetylene under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and purification methods to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl 4-(1-ethoxyethyl)-2-methylpyrimidine-5-carboxylate.
Substitution: The ethoxyvinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl 4-(1-ethoxyethyl)-2-methylpyrimidine-5-carboxylate.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The ethoxyvinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- Ethyl 4-(1-ethoxyvinyl)-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-(1-ethoxyvinyl)-2-chloropyrimidine-5-carboxylate
- Ethyl 4-(1-ethoxyvinyl)-2-aminopyrimidine-5-carboxylate
Comparison: Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties, making it a valuable compound for targeted research and development.
特性
CAS番号 |
62328-16-9 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
ethyl 4-(1-ethoxyethenyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-5-16-8(3)11-10(12(15)17-6-2)7-13-9(4)14-11/h7H,3,5-6H2,1-2,4H3 |
InChIキー |
RIUQGXDMXIYBOG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C)C1=NC(=NC=C1C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)




![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
